2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol

Physicochemical Properties Medicinal Chemistry Drug Design

This cyclobutanol-pyrimidine fragment features a critical secondary amine linker, providing an extra H-bond donor/acceptor versus carbon-linked analogs (MW: 165.19). This scaffold enables precise modulation of TPSA and solubility in lead optimization. Procure for SAR exploration around MurE ligase or ADME property refinement. Ensure functional equivalence—close analogs are not substitutable.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 2200106-27-8
Cat. No. B2949072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol
CAS2200106-27-8
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESC1CC(C1NC2=NC=CC=N2)O
InChIInChI=1S/C8H11N3O/c12-7-3-2-6(7)11-8-9-4-1-5-10-8/h1,4-7,12H,2-3H2,(H,9,10,11)
InChIKeyDJJJTOHONRKFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol (CAS 2200106-27-8): A Structurally Distinct Pyrimidinyl-Amino Cyclobutanol Building Block


2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol (CAS 2200106-27-8) is a heterocyclic organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. It is characterized by a cyclobutanol core linked via a secondary amine bridge to a pyrimidine ring. This amino-linked structure differentiates it from simpler pyrimidinyl-cyclobutanes where the heterocycle is attached directly via a carbon-carbon bond [1].

Why 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Cannot Be Directly Substituted with Other Pyrimidinyl-Cyclobutane Isomers


Substituting 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol with a close analog like 1-(pyrimidin-2-yl)cyclobutanol (CAS 53342-28-2) or 3-(pyrimidin-2-yl)cyclobutanol is not functionally equivalent due to fundamental differences in molecular topology and electronic structure. The target compound contains a secondary amine linker (NH), which introduces an additional hydrogen bond donor and acceptor, increasing its polarity and potential for specific directional interactions [1]. This is reflected in its higher molecular weight (165.19 g/mol) and nitrogen content compared to its carbon-linked isomers (150.18 g/mol) . Furthermore, its activity in a MurE ligase fragment screen underscores that even minor structural changes among aminocyclobutanol analogs can abolish target engagement, highlighting the non-interchangeable nature of this scaffold [2].

Quantitative Differentiation of 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol from Close Analogs


Comparison of Molecular Weight and Hydrogen Bonding Capacity with 1-(Pyrimidin-2-yl)cyclobutanol

2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol exhibits a higher molecular weight (165.19 g/mol) and an increased number of hydrogen bond donors (2) and acceptors (4) compared to 1-(pyrimidin-2-yl)cyclobutanol (MW 150.18 g/mol; HBD 1; HBA 3) [1][2]. This difference arises from the secondary amine linker in the target compound versus the direct C-C bond in the comparator.

Physicochemical Properties Medicinal Chemistry Drug Design

Structural Differentiation: Nitrogen Content and Topological Polar Surface Area (TPSA)

The target compound contains an additional nitrogen atom (3 total) compared to 1-(pyrimidin-2-yl)cyclobutanol (2 total), resulting in a higher calculated Topological Polar Surface Area (TPSA) of 58.0 Ų versus 46.0 Ų for the comparator . This increase in TPSA is a key predictor of reduced membrane permeability and altered oral bioavailability.

Medicinal Chemistry Computational Chemistry ADME Prediction

Target Engagement Profile in MurE Ligase Fragment Screening

In a MurE ligase fragment screen, a parent aminocyclobutanol-pyrimidine fragment (OSA_000007) showed initial target binding. A subsequent series of analogs, which included modifications to the aminocyclobutanol moiety to improve synthetic tractability, were evaluated. The analysis indicated that none of the follow-up compounds, including those retaining the H-bond donor distal to the pyrimidine core, demonstrated binding to MurE [1]. This highlights the extreme sensitivity of target engagement to modifications on the cyclobutanol ring and its linker.

Antibacterial Drug Discovery Fragment-Based Lead Discovery Structure-Activity Relationship

Primary Research Applications for 2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol Based on Its Differentiated Profile


Structure-Activity Relationship (SAR) Studies for Kinase or Antibacterial Targets

Given the evidence that aminocyclobutanol-pyrimidine fragments can engage targets like MurE ligase, this compound is ideally suited for SAR exploration. Its distinct physicochemical profile (MW, TPSA, HBD/HBA) compared to other pyrimidinyl-cyclobutanes makes it a valuable tool for probing the chemical space around a hit, specifically to investigate the impact of the secondary amine linker on potency and selectivity [1].

Lead Optimization Programs Focusing on ADME Property Tuning

The calculated increase in TPSA (58.0 Ų) and molecular weight relative to its carbon-linked isomer provides a quantifiable basis for using this compound to deliberately modulate a lead series' permeability and solubility. Procurement of this scaffold allows medicinal chemists to empirically test the impact of these predicted property differences on in vitro ADME and pharmacokinetic outcomes [1][2].

Synthetic Methodology Development for Functionalized Cyclobutanes

As a functionalized cyclobutane building block containing both an alcohol and a secondary amine, this compound presents unique synthetic challenges and opportunities. Its procurement supports the development of novel C-N bond-forming reactions on the strained cyclobutane ring, as evidenced by the community interest in synthesizing polysubstituted 2-aminocyclobutanols for pharmaceutical applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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